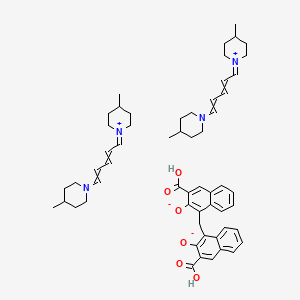
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is a complex organic compound that belongs to the class of piperidinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a piperidinium core with multiple substituents, makes it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate typically involves multiple steps. One common method involves the reaction of piperidine with formaldehyde and formic acid under controlled conditions. The reaction is carried out at a temperature of around 90°C for several hours, followed by the addition of hydrochloric acid to remove excess reagents. The resulting mixture is then treated with sodium hydroxide to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction can produce various piperidine-based compounds .
Applications De Recherche Scientifique
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperidine: A related compound with similar structural features but different functional groups.
4-(4-Methylpiperidino)pyridine: Another similar compound with a pyridine ring instead of a piperidinium core
Uniqueness
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is unique due to its specific substituents and the presence of a pamoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
22966-85-4 |
|---|---|
Formule moléculaire |
C57H72N4O6 |
Poids moléculaire |
909.2 g/mol |
Nom IUPAC |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;4-methyl-1-[5-(4-methylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine |
InChI |
InChI=1S/C23H16O6.2C17H29N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16-6-12-18(13-7-16)10-4-3-5-11-19-14-8-17(2)9-15-19/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-5,10-11,16-17H,6-9,12-15H2,1-2H3/q;2*+1/p-2 |
Clé InChI |
WDRXVEYXGAMZOX-UHFFFAOYSA-L |
SMILES canonique |
CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


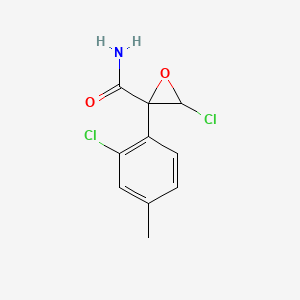
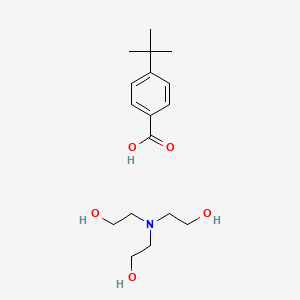
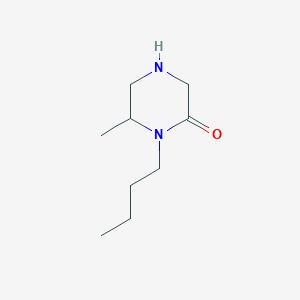
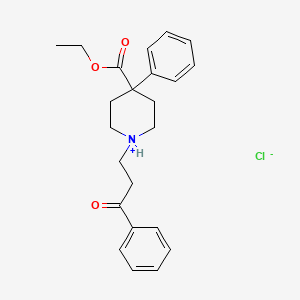
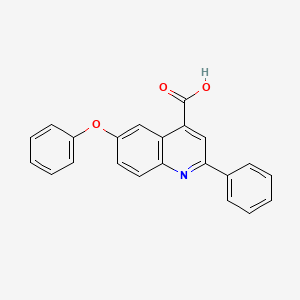
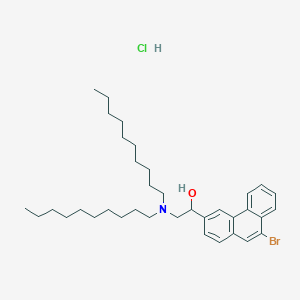
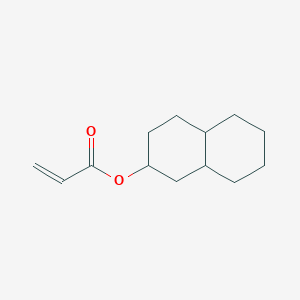

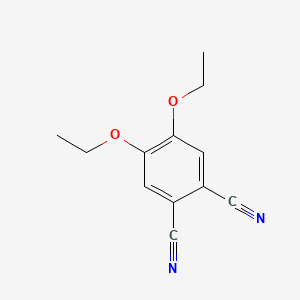
![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
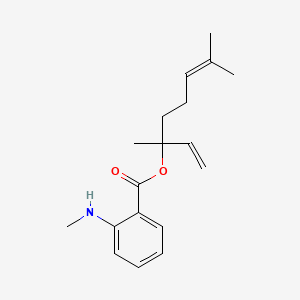
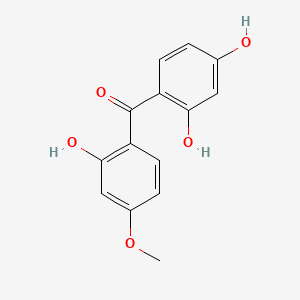
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
